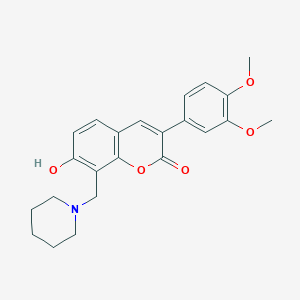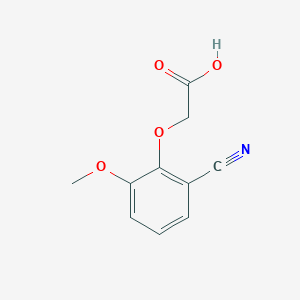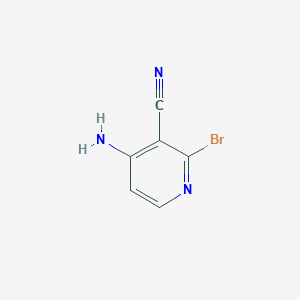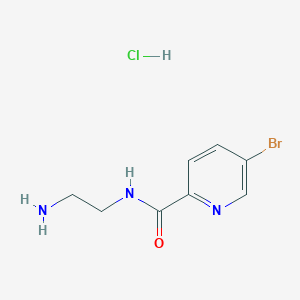![molecular formula C18H19N3O3S2 B2433354 2-((3-(2-hydroxyéthyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-méthylbenzyl)acétamide CAS No. 1795190-52-1](/img/structure/B2433354.png)
2-((3-(2-hydroxyéthyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-méthylbenzyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique et blocs de construction
Les esters boroniques de pinacol, comme le composé en question, sont des blocs de construction très précieux en synthèse organique . Bien que de nombreux protocoles existent pour la fonctionnalisation de la déboronation des esters boroniques alkyles, la protodéboronation n'a pas été aussi bien développée. Cependant, des recherches récentes ont rapporté une protodéboronation catalytique d'esters boroniques alkyles 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation d'alcène anti-Markovnikov formelle, une transformation auparavant inconnue. La séquence d'hydrométhylation a été appliquée avec succès au (−)-Δ8-THC protégé par un groupe méthoxy et au cholestérol. De plus, la protodéboronation a joué un rôle crucial dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .
Troubles cardiovasculaires
Le composé a été identifié comme un inhibiteur de l'enzyme myéloperoxydase (MPO). En raison de cette propriété, il est prometteur pour le traitement ou la prophylaxie des troubles cardiovasculaires, notamment l'insuffisance cardiaque et les affections liées à la maladie coronarienne .
Synthèse chimique
Le composé peut être synthétisé à partir de matières premières disponibles dans le commerce, notamment le méthyl 3-aminothiophène-2-carboxylate et l'acétate de formamidine. La synthèse en trois étapes implique des réactions de condensation, une chloration et une substitution nucléophile, ce qui donne un rendement total de 43 % .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) , and another compound in the same class was found to inhibit the kinase activity of TTK (Threonine Tyrosine Kinase) . These enzymes play crucial roles in various cellular processes, including oxidative stress response (MPO) and cell division (TTK).
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like mpo or ttk) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If MPO is a target, the compound could affect pathways related to the oxidative stress response. If TTK is a target, the compound could influence pathways involved in cell division . The inhibition of these enzymes could lead to downstream effects such as reduced oxidative stress or altered cell division.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits MPO, it could potentially reduce oxidative stress in cells . If it inhibits TTK, it could potentially affect cell division, possibly leading to effects such as chromosome missegregation and aneuploidy .
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-2-4-13(5-3-12)10-19-15(23)11-26-18-20-14-6-9-25-16(14)17(24)21(18)7-8-22/h2-6,9,22H,7-8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCBBZJIRWNJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2433272.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2433275.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)

![6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2433290.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
![3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2433293.png)

